{[(2-Cyanophenyl)sulfonyl]amino}acetic acid
Description
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is a sulfonamide derivative characterized by a cyano-substituted phenyl ring attached to a sulfonyl group, which is further linked to an acetic acid moiety. Its molecular formula is C₉H₇N₂O₄S, with a molecular weight of 257.23 g/mol. The electron-withdrawing cyano group at the ortho position of the phenyl ring may influence its physicochemical properties, such as acidity and solubility, compared to analogs with electron-donating or halogen substituents.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyanophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c10-5-7-3-1-2-4-8(7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZGKASBBKMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612044-14-1 | |
| Record name | 2-(2-cyanobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid typically involves the reaction of 2-cyanophenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a sulfone derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is used extensively in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved typically include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid with its analogs:
Biological Activity
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid, a sulfonamide derivative, has garnered interest in biological research due to its potential interactions with various biological targets. This compound is characterized by its unique structural features, which include a sulfonyl group and an aminoacetic acid moiety, allowing it to act as a probe in biochemical studies. Despite its promising applications, comprehensive research on its biological activity remains limited.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The sulfonyl group is particularly significant in mediating these interactions, potentially leading to inhibition or activation of target proteins.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation: Interaction with receptors could alter signaling pathways, influencing cellular responses.
1. Protein Interactions
Research indicates that this compound can serve as a biochemical probe for studying protein interactions. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of their functions and interactions in various biological contexts .
2. Medicinal Chemistry
The compound is being explored for its therapeutic potential, particularly in drug development targeting specific enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, although detailed investigations are required to confirm these effects .
Study on Enzymatic Activity
A study conducted on the interaction of this compound with oxidoreductase enzymes showed promising results. Molecular docking simulations indicated favorable binding affinities, suggesting that the compound could effectively inhibit these enzymes, which are critical in various metabolic processes .
Synthesis and Characterization
Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit specific enzyme activities, with some derivatives showing enhanced potency compared to the parent compound .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for {[(2-Cyanophenyl)sulfonyl]amino}acetic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of 2-cyanophenylamine with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form the sulfonamide intermediate, and (2) coupling with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in ethanol or dichloromethane). Critical parameters include reaction temperature (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and pH control during the acetic acid coupling to avoid hydrolysis of the cyanophenyl group .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the sulfonamide (-SO₂-NH-) and acetic acid (-CH₂-COOH) groups. The cyanophenyl aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for enantiomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products like sulfonic acid derivatives during sulfonylation?
- Methodological Answer : By-product formation (e.g., sulfonic acids) arises from over-sulfonylation or hydrolysis. Strategies include:
- Low-temperature reactions (0–5°C) to slow side reactions.
- Controlled reagent addition : Dropwise addition of sulfonyl chloride to prevent local overheating.
- In situ monitoring : Use FT-IR to track the disappearance of the -NH₂ peak (~3350 cm⁻¹) and confirm intermediate formation .
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s enzyme inhibition efficacy?
- Methodological Answer :
- Computational docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The cyanophenyl group’s electron-withdrawing effect enhances binding affinity compared to chloro- or methoxy-substituted analogs .
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrate assays. For example, replace the cyano group with a methylsulfonyl group to assess changes in inhibition potency .
Q. How can contradictory biological activity data across studies be reconciled?
- Methodological Answer : Discrepancies often stem from variability in:
- Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate purity via HPLC and elemental analysis .
- Solubility : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent dissolution.
- Assay conditions : Control pH (6.5–7.5) and ionic strength to minimize non-specific interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
